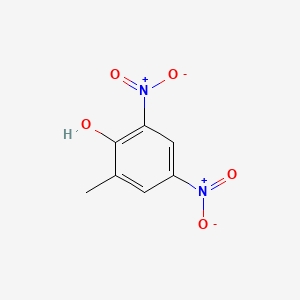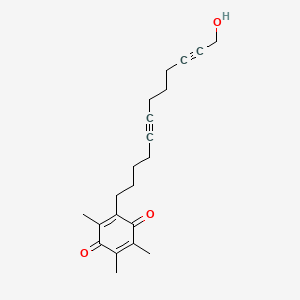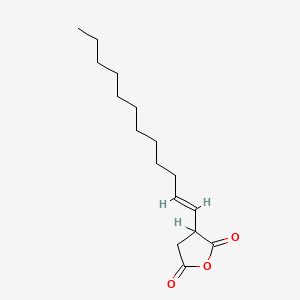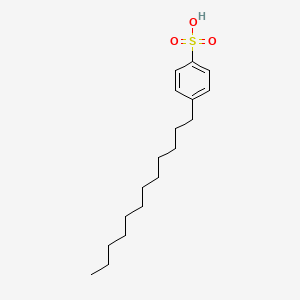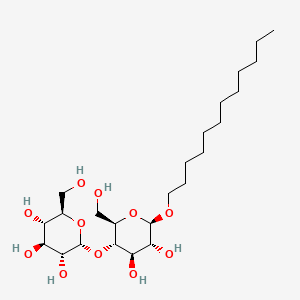
DPP-728 盐酸盐
描述
DPP-728 Hydrochloride, also known as NVP DPP 728 dihydrochloride, is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, DPP-728 Hydrochloride enhances the levels of these incretin hormones, thereby improving insulin secretion and glucose tolerance .
科学研究应用
DPP-728 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of DPP-IV inhibitors and their chemical properties.
Biology: The compound is employed in biological studies to investigate the role of DPP-IV in various physiological processes.
Medicine: DPP-728 Hydrochloride is used in preclinical studies to evaluate its potential as a therapeutic agent for type 2 diabetes mellitus.
Industry: The compound is utilized in the development of new pharmaceuticals targeting DPP-IV for the treatment of metabolic disorders
作用机制
Target of Action
DPP-728 HCl, also known as NVP 728, is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4, also known as CD26, is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides . It plays a crucial role in glucose metabolism and is a therapeutic target for the treatment of type 2 diabetes .
Mode of Action
NVP 728 inhibits DPP-4 by binding to it, thereby preventing the enzyme from cleaving and inactivating incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) . These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells . By inhibiting DPP-4, NVP 728 increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon release . This results in decreased blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by NVP 728 is the incretin pathway . Incretins, such as GLP-1 and GIP, are hormones that stimulate insulin secretion in a glucose-dependent manner . By inhibiting DPP-4, NVP 728 prevents the degradation of these incretins, leading to increased insulin secretion, decreased glucagon release, and ultimately, reduced blood glucose levels .
Pharmacokinetics
They have a moderate volume of distribution and a half-life that allows for once or twice daily dosing .
Result of Action
The inhibition of DPP-4 by NVP 728 leads to an increase in active incretin levels, which in turn stimulates insulin secretion and inhibits glucagon release . This results in a decrease in blood glucose levels, making NVP 728 an effective treatment for type 2 diabetes . Additionally, NVP 728 has been shown to improve glucose tolerance, increase insulin and GLP-1 levels, augment insulin secretion and GLUT-2 levels, and preserve islet size .
生化分析
Biochemical Properties
It displays over 15,000-fold selectivity over DPP-II and a range of proline-cleaving proteases . The interaction between DPP-728 HCl and DPP-IV is characterized by the inhibition of the enzyme, which leads to an increase in the levels of GLP-1 and insulin .
Cellular Effects
DPP-728 HCl has been shown to have significant effects on various types of cells and cellular processes. It improves glucose tolerance by increasing GLP-1 and insulin levels . Furthermore, it augments insulin secretion and GLUT-2 levels, which are crucial for glucose transport into cells . DPP-728 HCl also preserves islet size, which is important for maintaining the functional beta-cell mass .
Molecular Mechanism
The molecular mechanism of DPP-728 HCl involves the inhibition of DPP-IV, leading to an increase in the levels of GLP-1 and insulin . This results in improved glucose tolerance and increased GLUT-2 levels, which facilitate glucose transport into cells . The preservation of islet size by DPP-728 HCl suggests a potential role in maintaining beta-cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, DPP-728 HCl has been shown to reverse new-onset diabetes in nonobese diabetic (NOD) mice when treated for 2, 4, and 6 weeks . This suggests that the effects of DPP-728 HCl can change over time, potentially due to its influence on insulin secretion and GLUT-2 levels .
Metabolic Pathways
DPP-728 HCl is involved in the metabolic pathway related to glucose homeostasis . By inhibiting DPP-IV, it increases the levels of GLP-1 and insulin, which play crucial roles in this pathway .
Subcellular Localization
As a DPP-IV inhibitor, it is expected to localize in the same areas as the DPP-IV enzyme, which is known to be a membrane-associated glycoprotein expressed on lymphocytes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DPP-728 Hydrochloride involves multiple steps, starting with the preparation of the core pyridinecarbononitrile structure. The key steps include:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Functional Groups: The cyano and amino groups are introduced through nucleophilic substitution reactions.
Final Assembly: The final product is obtained by coupling the pyridinecarbononitrile core with other functional groups under controlled conditions.
Industrial Production Methods: Industrial production of DPP-728 Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large reactors are used to carry out the synthesis in batches, ensuring consistent quality.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
化学反应分析
Types of Reactions: DPP-728 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of DPP-728 Hydrochloride with modified functional groups, which can be further utilized in research and development .
相似化合物的比较
- Sitagliptin
- Vildagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
DPP-728 Hydrochloride stands out due to its unique chemical structure and high selectivity for DPP-IV, making it a valuable compound in the study and treatment of metabolic disorders.
属性
CAS 编号 |
247016-69-9 |
|---|---|
分子式 |
C15H18N6O |
分子量 |
298.34 g/mol |
IUPAC 名称 |
6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H18N6O/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20)/t13-/m0/s1 |
InChI 键 |
VFFZWMWTUSXDCB-ZDUSSCGKSA-N |
SMILES |
C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl |
手性 SMILES |
C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N |
规范 SMILES |
C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
NVP-728; DPP-728; NVP-DPP-728; NVP-728; DPP-728; NVP-DPP-728; DPP-728 HCl; DPP-728 dihydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



